7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride: is a chemical compound with the molecular formula C7H12ClF2N It is a bicyclic compound featuring a nitrogen atom within its structure, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization and fluorination processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .
Medicine: Its unique structure may allow for the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
- 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Benzyl 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Comparison: Compared to these similar compounds, 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific substitution pattern and the presence of the methyl group. This structural difference can lead to variations in chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c1-6-4-10-3-2-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQGXFASHBMEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCCC1C2(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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